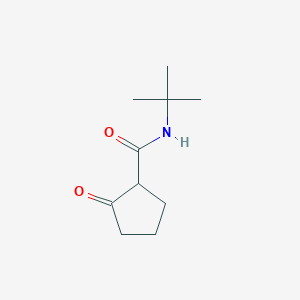

N-(t-butyl)-2-oxocyclopentane-1-carboxamide

Description

N-(t-Butyl)-2-oxocyclopentane-1-carboxamide is a cyclopentane-derived carboxamide featuring a tert-butyl group attached to the amide nitrogen. The tert-butyl group confers steric bulk, which may influence solubility, stability, and biological interactions compared to smaller or aromatic substituents. This compound’s core structure—a 2-oxocyclopentane carboxamide—is shared with several bioactive molecules, including neuroprotective agents and enzyme inhibitors .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

N-tert-butyl-2-oxocyclopentane-1-carboxamide |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)11-9(13)7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) |

InChI Key |

APYCLFZIHNNHEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butyl)-2-oxocyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(t-butyl)-2-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(t-butyl)-2-oxocyclopentane-1-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(t-butyl)-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The presence of the tert-butyl group and oxo functional group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Amide Nitrogen

- N-Cyclohexylacetoacetamide & N-Butyl-3-oxo-butanamide (): These compounds utilize cyclohexyl and butyl groups, respectively, as nitrogen substituents. Synthesis via diketene and amine reactions achieved high yields (94% and 89%).

- N-(Furan-2-ylmethyl)-2-oxocyclopentane-carboxamide ():

The furan substituent introduces aromaticity and electron-rich character, enhancing reactivity in electrophilic substitutions. In contrast, the tert-butyl group offers steric protection but lacks π-electron systems, which may limit participation in resonance-driven interactions .

Structural and Functional Analogues

- Gavinol (N-(4-Acetyl-3,5-dihydroxyphenyl)-2-oxocyclopentane-1-carboxamide) (): Gavinol shares the 2-oxocyclopentane carboxamide core but incorporates a phenolic substituent. This structure confers antioxidant properties, as the phenolic group scavenges free radicals. The tert-butyl variant lacks such redox-active moieties, suggesting divergent biological roles (e.g., neuroprotection vs. antioxidant activity) .

- N-Butyl-2-cyano-5-oxopyrrolidine-1-carboxamide (M16) (): M16 replaces the cyclopentane ring with a pyrrolidinone system and adds a cyano group. This modification likely enhances electrophilicity and enzyme-binding affinity compared to the cyclopentane-based target compound .

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Yield (%) | Key Functional Groups | Potential Application |

|---|---|---|---|---|

| N-(t-Butyl)-2-oxocyclopentane-1-carboxamide | tert-butyl | N/A* | Cyclopentane, carboxamide | Neuroprotection (inferred) |

| N-Cyclohexylacetoacetamide | Cyclohexyl | 94 | Acetoacetamide | Organic synthesis |

| Gavinol | Phenolic acetyl | N/A | Phenolic, cyclopentane | Antioxidant, neuroprotection |

| N-(Furan-2-ylmethyl)-2-oxocyclopentane-carboxamide | Furan-methyl | N/A | Furan, cyclopentane | Drug discovery (aromatic interactions) |

*Specific data unavailable; inferred from analogs.

Table 2: Comparative Reactivity

| Compound | Steric Hindrance | Electronic Effects | Reactivity in Nucleophilic Reactions |

|---|---|---|---|

| This compound | High | Electron-withdrawing (amide) | Low (due to steric bulk) |

| N-Butyl-3-oxo-butanamide | Low | Electron-withdrawing | High |

| N-(Furan-2-ylmethyl)-2-oxocyclopentane-carboxamide | Moderate | Electron-donating (furan) | Moderate (enhanced by aromaticity) |

Biological Activity

N-(t-butyl)-2-oxocyclopentane-1-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclopentane ring with a carboxamide functional group, which contributes to its reactivity and interaction with biological targets. The presence of the t-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Structure

| Component | Description |

|---|---|

| Cyclopentane Ring | Five-membered carbon ring |

| Carboxamide Group | -C(=O)NH- |

| t-Butyl Group | -C(CH₃)₃ |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the compound's anticancer properties. It has been reported to inhibit the growth of cancer cell lines, including those associated with breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study assessing the anticancer effects on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. This suggests a promising avenue for further development as an anticancer drug.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways related to cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the cyclopentane ring or modifications to the carboxamide group can significantly alter biological activity.

Summary of Studies

A review of recent literature highlights various biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.